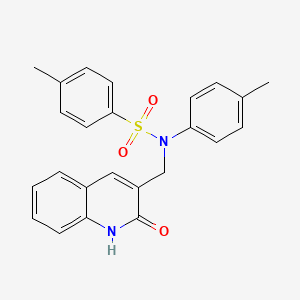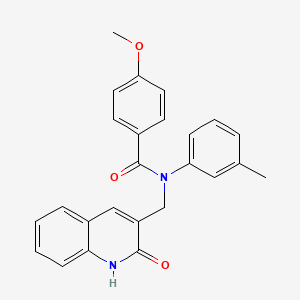
N-((2-hydroxyquinolin-3-yl)methyl)-4-methyl-N-(p-tolyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of hydroxyquinoline, which is a type of heterocyclic compound. Hydroxyquinoline derivatives are known to have various biological activities and are often used in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound would likely include a hydroxyquinoline core, with additional functional groups attached. These could include a methyl group and a tolyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Hydroxyquinoline derivatives can undergo various types of reactions, including substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors that could influence these properties include the presence and position of functional groups, the overall size and shape of the molecule, and the presence of any chiral centers .Applications De Recherche Scientifique
Antimalarial Activity
Quinoline derivatives, including the compound , have been found to exhibit significant antimalarial activity . They are used extensively in the treatment of malaria, a disease caused by parasites that enter the body through the bite of a mosquito .
Antimicrobial Activity
Quinoline derivatives are known for their antimicrobial activity against various Gram-positive and Gram-negative microbial species . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring .
Anticancer Activity
Some quinoline derivatives have demonstrated potent antiproliferative activity against cancer cells . For instance, 6-chloro-4-oxo-N′-(p-tolyl)-1,4-dihydroquinoline-3-carboxamide, a quinoline derivative, has shown significant anticancer activity .
Antidepressant and Anticonvulsant Activity
Quinoline derivatives are also known for their antidepressant and anticonvulsant activities . These compounds can potentially be used in the treatment of various neurological disorders .
Antiviral Activity
Quinoline derivatives have demonstrated antiviral activity . They can potentially be used in the treatment of various viral infections .
Anti-inflammatory Activity
Quinoline derivatives are known for their anti-inflammatory effects . They can potentially be used in the treatment of various inflammatory conditions .
Antihypertensive Activity
Quinoline derivatives have shown antihypertensive effects . They can potentially be used in the treatment of high blood pressure .
Anti-HIV Agents
Quinoline derivatives are known to act as anti-HIV agents . They can potentially be used in the treatment of HIV infection .
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
4-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-7-11-21(12-8-17)26(30(28,29)22-13-9-18(2)10-14-22)16-20-15-19-5-3-4-6-23(19)25-24(20)27/h3-15H,16H2,1-2H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRLUZQVJBULPTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC=C3NC2=O)S(=O)(=O)C4=CC=C(C=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-(4-methylphenyl)-N-[(2-oxo-1,2-dihydroquinolin-3-yl)methyl]benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(benzylsulfamoyl)-4-methoxy-N-[2-(morpholin-4-yl)ethyl]benzamide](/img/structure/B7710610.png)

![2-methyl-N'-(propan-2-ylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B7710628.png)


